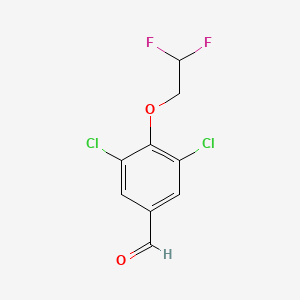

3,5-Dichloro-4-(2,2-difluoro-ethoxy)-benzaldehyde

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of 3,5-Dichloro-4-(2,2-difluoro-ethoxy)-benzaldehyde follows the International Union of Pure and Applied Chemistry naming conventions for polysubstituted benzene derivatives. The base name "benzaldehyde" indicates the presence of an aldehyde functional group directly attached to the benzene ring, serving as the primary functional group for naming purposes. The numerical designators 3 and 5 specify the positions of the chlorine substituents relative to the aldehyde group, which is assigned position 1 in the numbering system. The 4-position designation for the difluoroethoxy group indicates its para relationship to the aldehyde functionality.

The molecular formula C9H6Cl2F2O2 reveals the compound's elemental composition, encompassing nine carbon atoms, six hydrogen atoms, two chlorine atoms, two fluorine atoms, and two oxygen atoms. The molecular weight of this compound is calculated to be approximately 255.05 grams per mole, reflecting the substantial mass contribution from the multiple halogen substituents. The compound has been assigned the Chemical Abstracts Service registry number 2168058-23-7, providing a unique identifier for this specific molecular structure in chemical databases.

| Property | Value |

|---|---|

| Molecular Formula | C9H6Cl2F2O2 |

| Molecular Weight | ~255.05 g/mol |

| Chemical Abstracts Service Number | 2168058-23-7 |

| Molecular Design Library Number | MFCD30187964 |

| Systematic Name | 3,5-Dichloro-4-(2,2-difluoroethoxy)benzaldehyde |

The structural identification of this compound relies on the recognition of its key molecular features: the benzaldehyde backbone, the symmetrically placed chlorine substituents, and the fluorinated ether linkage. The difluoroethoxy group (-OCH2CHF2) represents a significant structural element that contributes both steric and electronic effects to the overall molecular behavior. The ether oxygen serves as a point of attachment for the fluorinated alkyl chain, creating a bridge between the aromatic core and the highly electronegative fluorine atoms.

Historical Context in Organofluorine Chemistry

The development of compounds like 3,5-Dichloro-4-(2,2-difluoro-ethoxy)-benzaldehyde is deeply rooted in the historical evolution of organofluorine chemistry, which began in the 1800s with pioneering discoveries that laid the foundation for modern fluorinated compound synthesis. The first organofluorine compound was discovered in 1835 when Dumas and Péligot successfully distilled dimethyl sulfate with potassium fluoride to obtain fluoromethane, marking the beginning of systematic organofluorine chemistry. This early achievement demonstrated the feasibility of incorporating fluorine atoms into organic molecular frameworks, setting the stage for the development of increasingly complex fluorinated structures.

The progression toward polyhalogenated aromatic systems gained momentum in 1862 when Alexander Borodin pioneered halogen exchange methodology by treating benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride. This work established fundamental principles for introducing fluorine atoms into aromatic systems, providing methodological foundations that would later enable the synthesis of complex polyhalogenated compounds. The development of these early synthetic approaches was crucial because elemental fluorine, as discovered by Henri Moissan and his followers, was prone to explosive reactions when mixed with organic compounds, necessitating alternative synthetic strategies.

The industrial relevance of organofluorine chemistry became apparent in the 1920s when the nonflammability and nontoxicity of chlorofluorocarbons attracted significant attention from major chemical companies. General Motors recognized the potential of these compounds as refrigerants and collaborated with DuPont to produce them using Swarts' method, establishing industrial-scale organofluorine synthesis. The accidental discovery of polytetrafluoroethylene by Roy J. Plunkett at DuPont's Jackson Laboratory in 1938 further demonstrated the unique properties achievable through fluorine incorporation, providing additional impetus for organofluorine research and development.

| Historical Milestone | Year | Significance |

|---|---|---|

| First organofluorine compound | 1835 | Fluoromethane synthesis by Dumas and Péligot |

| Halogen exchange methodology | 1862 | Borodin's benzoyl fluoride synthesis |

| Industrial organofluorine applications | 1920s | Chlorofluorocarbon development |

| Polytetrafluoroethylene discovery | 1938 | Plunkett's accidental synthesis |

| Electrochemical fluorination | 1940s-1950s | Simons' perfluorinated material synthesis |

The development of advanced synthetic methodologies in the late 1940s, particularly the introduction of electrochemical fluorination by Joseph H. Simons, revolutionized the field by enabling the synthesis of highly stable perfluorinated materials without relying on elemental fluorine. These new methodologies allowed chemists to create carbon-fluorine bonds through controlled processes, making possible the synthesis of complex polyhalogenated structures like 3,5-Dichloro-4-(2,2-difluoro-ethoxy)-benzaldehyde. The combination of direct fluorination techniques with conventional organic synthesis approaches, exemplified by the development of the perfluorination of esterified compounds followed by thermolysis method, provided the tools necessary for creating sophisticated fluorinated molecular architectures.

Significance of Halogen-Fluorine Synergy in Aromatic Systems

The halogen-fluorine synergy observed in 3,5-Dichloro-4-(2,2-difluoro-ethoxy)-benzaldehyde exemplifies the sophisticated electronic interactions that emerge when multiple halogen atoms are strategically positioned within aromatic systems. Research has demonstrated that fluorine substituents can form stabilizing interactions with electron-deficient aromatic surfaces, creating what are termed fluorine-π interactions that significantly influence molecular behavior. These interactions are electrostatically driven and have been shown to be stronger than other halogen-π interactions, reflecting the unique properties of fluorine in aromatic systems. The high electronegativity of fluorine creates distinctive electronic environments that can stabilize specific molecular conformations and influence reactivity patterns.

The synergistic effects between chlorine and fluorine substituents in polyhalogenated aromatic systems extend beyond simple additive electronic effects to encompass complex cooperative interactions that modulate the overall molecular properties. Studies of halogen bonding tunability have revealed that aromatic fluorine substitution can dramatically affect the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine. The properties of these halogen bonds are modulated by the substitution of aromatic hydrogens with fluorines, which are highly electronegative, leading to interactions that can be up to 100% stronger than those observed in non-fluorinated systems. This enhancement demonstrates the profound influence that strategic fluorine placement can have on intermolecular interactions.

The electronic environment created by the combination of chlorine and fluorine substituents in 3,5-Dichloro-4-(2,2-difluoro-ethoxy)-benzaldehyde generates a highly polarized aromatic system with distinctive electrostatic properties. The chlorine atoms at the 3 and 5 positions serve as moderate electron-withdrawing groups, while the difluoroethoxy substituent at the 4 position introduces both inductive electron withdrawal through the fluorine atoms and potential electron donation through the ether oxygen. This complex electronic environment creates opportunities for multiple types of non-covalent interactions, including halogen bonding, fluorine-π interactions, and dipole-dipole interactions that collectively influence the compound's behavior in various chemical and physical contexts.

| Interaction Type | Contributing Elements | Effect Magnitude | Electronic Basis |

|---|---|---|---|

| Fluorine-π interactions | Fluorine atoms with aromatic π-system | Enhanced stability | Electrostatic attraction |

| Halogen bonding | Chlorine atoms with electron donors | Up to 100% enhancement | σ-hole interactions |

| Inductive effects | Multiple electronegative substituents | Significant polarization | Electronegativity differences |

| Ether oxygen donation | Oxygen lone pairs | Moderate electron donation | Resonance contributions |

The practical implications of halogen-fluorine synergy in aromatic systems extend to multiple areas of chemical application, including the development of advanced materials with tailored properties and the design of molecules with specific intermolecular interaction profiles. The ability to tune halogen bond strengths through strategic fluorine substitution provides a powerful tool for molecular design, enabling the creation of systems with predictable and controllable non-covalent interaction patterns. Research has shown that fluorine substitutions can cause smaller halogens to exhibit electrostatic potentials resembling those of larger halogens, effectively allowing for the modulation of halogen bonding strength without changing the halogen identity.

The unique electronic properties arising from halogen-fluorine synergy also influence the geometric preferences of molecular systems, often leading to conformational effects that result from secondary interactions between the halogen substituents and other molecular components. These geometric influences can affect molecular recognition processes, binding affinities, and self-assembly behaviors, making the understanding of halogen-fluorine synergy crucial for applications in supramolecular chemistry and materials science. The complex interplay of electronic and steric effects in polyhalogenated aromatic systems like 3,5-Dichloro-4-(2,2-difluoro-ethoxy)-benzaldehyde continues to provide insights into fundamental principles governing molecular behavior and serves as a foundation for advancing halogen chemistry applications.

Properties

IUPAC Name |

3,5-dichloro-4-(2,2-difluoroethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2F2O2/c10-6-1-5(3-14)2-7(11)9(6)15-4-8(12)13/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMLZVLZYFEZQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OCC(F)F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Overview

The target compound can be conceptually divided into two key structural components for synthesis:

- The 3,5-dichlorobenzaldehyde core

- The 2,2-difluoro-ethoxy substituent attached at the 4-position of the benzaldehyde ring

Preparation generally involves two major steps:

- Preparation of 3,5-dichlorobenzaldehyde

- Introduction of the 2,2-difluoro-ethoxy group at the 4-position

Preparation of 3,5-Dichlorobenzaldehyde

The 3,5-dichlorobenzaldehyde intermediate is typically synthesized by oxidation of 3,5-dichlorotoluene. A notable continuous oxidation method is described in patent CN106588606A, which offers an efficient, scalable, and environmentally safer approach:

- Raw material: 3,5-dichlorotoluene

- Oxidant: Hydrogen peroxide (H₂O₂)

- Catalysts: Complexes of cobalt, molybdenum, and bromine ions

- Solvent: Acetic acid

- Reactor: Tubular microchannel reactor enabling continuous flow

- Conditions:

- Temperature: 50°C

- Residence time: 60 seconds

- Molar ratios: H₂O₂ to 3,5-dichlorotoluene = 2:1; catalyst to substrate ~0.005:1

- Outcome:

- Conversion of 3,5-dichlorotoluene: 54.3%

- Yield of 3,5-dichlorobenzaldehyde: 36.1%

This method features mild conditions, short reaction times, high raw material utilization, and continuous operation, making it suitable for industrial-scale synthesis with improved safety and efficiency.

Introduction of the 2,2-Difluoro-Ethoxy Group

The functionalization of the 4-position of 3,5-dichlorobenzaldehyde with the 2,2-difluoro-ethoxy substituent typically involves nucleophilic aromatic substitution or etherification reactions using 2,2-difluoroethanol derivatives.

Although direct literature on this exact substitution is limited, analogous methods for introducing fluorinated alkoxy groups on aromatic aldehydes involve:

- Starting material: 3,5-dichlorobenzaldehyde

- Nucleophile: 2,2-difluoroethanol or its activated derivatives (e.g., 2,2-difluoroethyl halides or tosylates)

- Base: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the alcohol

- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

- Conditions:

- Low temperature (0°C) for base addition

- Reflux for alkylation step (several hours)

- Work-up: Extraction, drying, and purification by column chromatography

For example, related carbocyclic nucleoside syntheses using NaH and benzyl bromide in THF demonstrate the feasibility of such alkylation reactions under controlled conditions with high yields (~85%). This approach can be adapted for introducing 2,2-difluoroethoxy groups onto aromatic systems.

Summary Table of Preparation Steps and Conditions

Research Findings and Considerations

- The continuous oxidation method for 3,5-dichlorobenzaldehyde provides a scalable and safer alternative to batch oxidation, with better control over reaction parameters and reduced hazardous waste.

- The nucleophilic substitution for introducing difluoroethoxy groups benefits from strong bases and anhydrous solvents to achieve high selectivity and yield, as shown in related fluorinated aromatic ether syntheses.

- Purification typically involves chromatographic techniques to isolate the target aldehyde with high purity.

- Reaction monitoring by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy is essential to optimize yields and confirm product formation.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(2,2-difluoro-ethoxy)-benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 3,5-Dichloro-4-(2,2-difluoroethoxy)benzoic acid.

Reduction: 3,5-Dichloro-4-(2,2-difluoroethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dichloro-4-(2,2-difluoro-ethoxy)-benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(2,2-difluoro-ethoxy)-benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The presence of chlorine and difluoroethoxy groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3,5-Dichloro-4-(2,2-difluoro-ethoxy)-benzaldehyde with analogs differing in substituents, molecular weight, and applications:

Key Comparison Points:

Chlorine vs. Methoxy: Chlorine’s strong electron-withdrawing effect increases the aldehyde’s electrophilicity compared to methoxy-substituted analogs (e.g., 4-(Difluoromethoxy)-3-methoxybenzaldehyde) . Steric Bulk: The isopropoxy group in 3,5-Dichloro-4-isopropoxybenzaldehyde reduces solubility in polar solvents, limiting formulation flexibility compared to smaller alkoxy/fluoroalkoxy groups .

Synthetic Utility :

- The aldehyde group in the target compound facilitates condensation reactions (e.g., with amines to form imines or triazoles, as seen in ’s triazole synthesis) .

- In contrast, the aniline derivative (CAS 104147-32-2) serves as a coupling partner in urea/thiourea syntheses for agrochemicals .

Biological Activity: Fluorinated alkoxy groups (e.g., -OCH₂CF₂H, -OCH₂CF₃) enhance lipophilicity and resistance to oxidative degradation, critical for pesticidal activity (e.g., diflufenican in ) .

Biological Activity

Overview

3,5-Dichloro-4-(2,2-difluoro-ethoxy)-benzaldehyde is an organic compound with the molecular formula . This compound is a derivative of benzaldehyde characterized by the presence of two chlorine atoms and a difluoroethoxy group on the benzene ring. Its unique structure contributes to its potential biological activity, particularly in enzyme interactions and metabolic pathways.

The biological activity of 3,5-Dichloro-4-(2,2-difluoro-ethoxy)-benzaldehyde is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. The aldehyde group can react with thiol groups in proteins, leading to modifications that may alter the function of these biomolecules. The presence of chlorine and difluoroethoxy groups enhances its reactivity and binding affinity, making it a valuable compound for studying biochemical processes.

Biological Applications

Research Applications:

- Enzyme Interactions: It is used in studies examining how various enzymes interact with substrates and inhibitors.

- Metabolic Pathways: The compound aids in understanding metabolic pathways by serving as a tracer or marker in biochemical assays.

Potential Therapeutic Uses:

While specific therapeutic applications of 3,5-Dichloro-4-(2,2-difluoro-ethoxy)-benzaldehyde are still under investigation, its structural characteristics suggest potential roles in drug development, particularly as an intermediate in synthesizing biologically active compounds.

Case Studies and Research Findings

Recent studies have highlighted the biological activities associated with similar compounds, providing insights into the potential effects of 3,5-Dichloro-4-(2,2-difluoro-ethoxy)-benzaldehyde:

-

Antiproliferative Activity: Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives containing difluorinated groups have shown IC50 values in the nanomolar range against specific cancer cells .

Compound Cell Line IC50 (nM) Example A SNU16 77.4 ± 6.2 Example B KG1 25.3 ± 4.6 - Enzymatic Inhibition: Compounds structurally related to 3,5-Dichloro-4-(2,2-difluoro-ethoxy)-benzaldehyde have been evaluated for their ability to inhibit specific enzymes. For instance, certain derivatives showed potent inhibition of FGFR1 with IC50 values below 70 nM .

Comparison with Similar Compounds

To understand the uniqueness of 3,5-Dichloro-4-(2,2-difluoro-ethoxy)-benzaldehyde, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3,5-Dichloro-4-(2,2-difluoro-ethoxy)benzoic acid | Structure | Moderate enzyme inhibition |

| 3,5-Dichloro-4-(2,2-difluoro-ethoxy)benzyl alcohol | Structure | Antiproliferative properties |

| 3,5-Dichloro-4-(2,2-difluoro-ethoxy)benzylamine | Structure | Potential neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dichloro-4-(2,2-difluoro-ethoxy)-benzaldehyde, and how can reaction yields be improved?

- Methodology :

- Step 1 : Use nucleophilic aromatic substitution (SNAr) to introduce the 2,2-difluoro-ethoxy group onto 3,5-dichloro-4-hydroxybenzaldehyde. Evidence from analogous benzaldehyde derivatives suggests dimethoxyethane as a solvent and pyridine hydrochloride as a catalyst .

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography. For example, reduced-pressure drying is effective for isolating crystalline products .

- Yield Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of aldehyde to reagent) and reflux time (4–6 hours). Lower yields (e.g., 30% in similar syntheses) may result from competing side reactions, requiring iterative optimization .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- 1H-NMR : Key peaks include the aldehyde proton (δ ~10.0 ppm) and ethoxy group protons (δ ~4.6–4.7 ppm, split due to fluorine coupling) .

- 13C-NMR : Confirm chlorine and fluorine substituent effects on aromatic carbons (e.g., deshielding of C-3 and C-5 due to Cl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (e.g., [M+H]+ expected at ~266.97 Da) and isotopic patterns from Cl/F atoms .

- X-ray Crystallography : Resolve crystal structure to confirm substituent geometry, as demonstrated for 3,5-dichloro-2-hydroxybenzaldehyde derivatives .

Q. How does solvent choice impact the stability of this benzaldehyde derivative during storage?

- Stability Protocol :

- Store in anhydrous DMSO or ethanol at –20°C to prevent aldehyde oxidation.

- Avoid protic solvents (e.g., water), which may hydrolyze the difluoro-ethoxy group. Stability studies on similar compounds show <5% degradation over 6 months under inert atmospheres .

Advanced Research Questions

Q. How can structural modifications to the difluoro-ethoxy group alter bioactivity, and what computational tools validate these changes?

- Structure-Activity Relationship (SAR) :

- Replace the 2,2-difluoro-ethoxy group with methoxy or propargyloxy groups to assess electronic/steric effects on target binding (e.g., enzyme inhibition) .

- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., PPARγ for antidiabetic applications). Chlorine atoms enhance hydrophobic binding, while fluorine improves metabolic stability .

- Validation : Compare computational predictions with in vitro assays (e.g., IC50 measurements for kinase inhibition) .

Q. How should researchers resolve contradictions in reported synthetic yields or purity data?

- Root-Cause Analysis :

- Purity Discrepancies : Use HPLC with UV detection (λ = 254 nm) to identify impurities. For example, residual starting material (3,5-dichloro-4-hydroxybenzaldehyde) may persist if SNAr is incomplete .

- Yield Variability : Replicate reactions under controlled conditions (e.g., inert atmosphere, strict temperature control). Contradictions in similar syntheses (e.g., 30% vs. 50% yields) often stem from trace moisture or catalyst degradation .

Q. What metabolic pathways are hypothesized for this compound, and how can they be tracked in vitro?

- Pathway Hypotheses :

- Phase I Metabolism : Cytochrome P450-mediated oxidation of the aldehyde group to carboxylic acid .

- Phase II Metabolism : Glucuronidation of the hydroxyl group (if present in derivatives) .

- Tracking Methods :

- Use LC-MS/MS to detect metabolites in hepatocyte incubations.

- Isotope labeling (e.g., deuterated solvents) aids in fragment identification .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.